![molecular formula C8H6ClNO4 B1612301 3-Chloro-2-methyl-6-nitrobenzoic acid CAS No. 86315-08-4](/img/structure/B1612301.png)
3-Chloro-2-methyl-6-nitrobenzoic acid
Overview
Description
3-Chloro-2-methyl-6-nitrobenzoic acid is a chemical compound with the molecular weight of 215.59 . It is also known by its IUPAC name, 3-chloro-2-methyl-6-nitrobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds like 2-nitro-3-methylbenzoic acid involves reacting powdery m-methyl benzoic acid with nitric acid at temperatures between -30 to -15 ℃ . The nitration reaction liquid obtained is then separated and purified to obtain the product .Molecular Structure Analysis
The InChI code for 3-Chloro-2-methyl-6-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
Nitro compounds like 3-Chloro-2-methyl-6-nitrobenzoic acid are known to react with all bases, both organic (for example, the amines) and inorganic . They donate hydrogen ions if a base is present to accept them .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
3-Chloro-2-methyl-6-nitrobenzoic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Preparation of Antitumor Agents
The compound may be used in the preparation of potential DNA-binding antitumor agents . This involves the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo .
Pesticide Treatment
3-Chloro-2-methyl-6-nitrobenzoic acid has been shown to be effective against chlorantraniliprole, a pesticide often found in wastewater . It also has the ability to reduce chloride levels by oxidizing it to produce chloride ions and nitrogen gas .
Hydrogen-Bonded Structures
The compound can be used to investigate hydrogen-bonded structures of isomeric compounds . This application is particularly useful in the field of structural chemistry .
Preparation of Other Chemical Compounds
3-Chloro-2-methyl-6-nitrobenzoic acid can be used in the preparation of other chemical compounds such as 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde . These compounds have various applications in different fields of chemistry .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s worth noting that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, altering the function of these proteins .
Biochemical Pathways
Benzoic acid derivatives are often involved in a variety of biochemical pathways due to their potential interactions with enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of 3-Chloro-2-methyl-6-nitrobenzoic acid are as follows :
Result of Action
As a derivative of benzoic acid, it may share some of the biological activities of other benzoic acid derivatives, which can include anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrobenzoic acid. For instance, the compound should be stored in a sealed container in a dry, cool, and well-ventilated place . Additionally, exposure to light, heat, and moisture may affect the stability of the compound .
Safety and Hazards
The safety data sheet for a similar compound, 2-Methyl-6-nitrobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPBBMYWHFORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607397 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-6-nitrobenzoic acid | |
CAS RN |
86315-08-4 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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